4-(4-methoxy-3,5-dimethylphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYYNIREZRKLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Chemical Landscape of 4-(4-methoxy-3,5-dimethylphenyl)pyridine Analogs: A Technical Guide for Researchers
In the intricate world of drug discovery and development, the pyridine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, owing to their unique electronic properties and ability to engage in meaningful biological interactions. Among these, the 4-arylpyridine framework, and specifically analogs of 4-(4-methoxy-3,5-dimethylphenyl)pyridine, represent a class of compounds with significant, yet not fully exploited, potential. This technical guide provides an in-depth exploration of this chemical space, offering researchers a comprehensive resource for identifying, synthesizing, and understanding these valuable molecules.
The core structure, characterized by a pyridine ring linked at the 4-position to a substituted phenyl group, offers a versatile platform for chemical modification. The methoxy and dimethyl functionalities on the phenyl ring are not merely decorative; they critically influence the molecule's conformation, electronic distribution, and metabolic stability, thereby modulating its biological activity. Understanding the interplay of these structural features is paramount for the rational design of novel therapeutic agents.
Identifying Key Analogs: A CAS Number Search
| Compound Name | CAS Number | Molecular Formula | Notes |
| 4-Methoxy-3,5-dimethylpyridine | 447461-23-6 | C8H11NO | A key precursor for the synthesis of the target analogs.[1][2] |
| 4-(4-Methoxyphenyl)pyridine | 5938-16-9 | C12H11NO | A closely related analog lacking the dimethyl substitution.[3] |
| 3,5-Diethyl-4-(4-methoxyphenyl)pyridine | Not Available | C16H19NO | An example of an analog with different alkyl substituents.[4] |
| 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 | C9H13NO2 | A functionalized precursor for further elaboration.[5][6] |
| 2-(3,5-dimethyl-4-pyridinyl)-4-[(4R)-4-methoxy-3,3-dimethylpiperidin-1-yl]-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | Not Available | C32H43N5O | A complex derivative with demonstrated biological relevance.[7] |
| Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 1074365-84-6 | C27H28N4O5 | A complex heterocyclic system incorporating the 4-methoxyphenylpyridine motif.[8] |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of synthesizing 4-(4-methoxy-3,5-dimethylphenyl)pyridine analogs. Among the various synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and widely adopted approach.[9][10] This reaction offers high functional group tolerance, generally good yields, and the use of readily available and stable boronic acid reagents.
The causality behind this choice lies in the efficiency of the catalytic cycle. The Palladium(0) catalyst undergoes oxidative addition with an aryl halide (in this case, a substituted 4-halopyridine). This is followed by transmetalation with the boronic acid derivative of the phenyl partner, and the cycle is completed by reductive elimination to yield the desired biaryl product and regenerate the catalyst.
Below is a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling to synthesize a 4-arylpyridine derivative.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)pyridine
This protocol describes the synthesis of a close analog and can be adapted for the target molecule by using the appropriate boronic acid.
Materials:
-
4-Bromopyridine hydrochloride
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyridine hydrochloride (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1,4-dioxane (5 mL). Stir for 10 minutes until a homogenous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Follow this with the addition of degassed water (1 mL).
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(4-methoxyphenyl)pyridine.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the synthesis of 4-arylpyridine analogs via Suzuki-Miyaura cross-coupling.
Significance in Drug Discovery: A Landscape of Biological Activity
The 4-arylpyridine scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules.[11] The positional isomerism of the phenyl group on the pyridine ring significantly influences the physicochemical properties and, consequently, the biological activity. Derivatives of phenylpyridines have shown promise in a variety of therapeutic areas.
-
Anticancer Activity: Derivatives of both 2- and 3-phenylpyridine have demonstrated potential as anticancer agents.[11] For instance, some 2-phenylpyridine derivatives are thought to exert their effects by inhibiting thioredoxin reductase, leading to increased oxidative stress in cancer cells.[11] In contrast, certain 3-phenylpyridine derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[12] While direct studies on 4-(4-methoxy-3,5-dimethylphenyl)pyridine analogs are limited, the general activity of the phenylpyridine class suggests this is a fertile ground for oncology research.
-
Anti-inflammatory and Other Activities: Phenylpyridine derivatives have also been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[12] Furthermore, this class of compounds has been explored for its potential as insecticides and herbicides, indicating a broad range of biological activities.[13][14] The specific substitutions on the 4-(4-methoxy-3,5-dimethylphenyl)pyridine core can be fine-tuned to optimize activity against various biological targets.
Conclusion and Future Directions
The 4-(4-methoxy-3,5-dimethylphenyl)pyridine scaffold and its analogs represent a promising area for further investigation in drug discovery and materials science. This guide has provided a foundational understanding of this chemical space, from the identification of key analogs to a robust synthetic strategy and an overview of their potential biological significance. The Suzuki-Miyaura coupling provides a reliable and versatile method for accessing a wide range of derivatives. Future research should focus on the synthesis and biological evaluation of a diverse library of these analogs to fully elucidate their therapeutic potential. The insights provided herein are intended to empower researchers to confidently navigate this exciting area of chemical exploration.
References
-
Journal of the Chemical Society, Perkin Transactions 2. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. RSC Publishing. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
RSC Publishing. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. [Link]
-
MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
-
PubChem. 4-(4-Methoxyphenyl)pyridine. [Link]
-
PMC. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
-
PubChem. 2-(3,5-dimethyl-4-pyridinyl)-4-[(4R)-4-methoxy-3,3-dimethylpiperidin-1-yl]-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine. [Link]
-
GLP Pharma Standards. 4-Methoxy-3,5-dimethylpyridine | CAS No- 447461-23-6. [Link]
-
The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]
-
International Journal of Engineering Inventions. Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. [Link]
-
PubChem. 3,5-Diethyl-4-(4-methoxyphenyl)pyridine. [Link]
-
PubChem. 4-Methoxy-3,5-dimethylpyridine. [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. [Link]
-
Cardiff University. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. [Link]
-
Autech. Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Diethyl-4-(4-methoxyphenyl)pyridine | C16H19NO | CID 617827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | CAS 86604-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-甲氧基-3,5-二甲基-2-羟甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-(3,5-dimethyl-4-pyridinyl)-4-[(4R)-4-methoxy-3,3-dimethylpiperidin-1-yl]-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | C32H43N5O | CID 71244804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1074365-84-6|Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Solvation Strategies for Lipophilic Pyridine Derivatives
Executive Summary
Lipophilic pyridine derivatives represent a "privileged scaffold" in drug discovery (e.g., kinase inhibitors, nicotinamide analogs). However, they present a paradox: the pyridine core is polar and basic, while the lipophilic substituents (phenyls, alkyls, halogens) drive high crystal lattice energy and poor aqueous solubility.
This guide provides a technical framework for overcoming these solubility challenges. It moves beyond trial-and-error by applying Hansen Solubility Parameters (HSP) and thermodynamic principles to predict solvent behavior. It details validated protocols for solubility assessment, recrystallization, and pH-dependent extraction, ensuring reproducible results in both medicinal chemistry and pre-formulation workflows.
Molecular Architecture & Solvation Thermodynamics[1]
To dissolve a lipophilic pyridine, the solvent must overcome the Crystal Lattice Energy (
The Enthalpic Penalty
The dissolution process is governed by the General Solubility Equation. For lipophilic pyridines, the barrier is rarely the entropy of mixing, but rather the enthalpy required to break the crystal lattice.
-
High Melting Point = Low Solubility: A derivative melting >200°C indicates massive lattice stability.
-
The Pyridine Nitrogen: This is your "handle" for solvation. It acts as a Hydrogen Bond Acceptor (HBA). Solvents that can donate a hydrogen bond (protic solvents) or possess a complementary dipole will lower the
.
Hansen Solubility Parameters (HSP)
We utilize HSP to predict miscibility.[1] A solvent is suitable if its parameters align with the solute's interaction radius (
| Parameter | Symbol | Relevance to Pyridine Derivatives |
| Dispersion | Matches the lipophilic "grease" (alkyl chains, phenyl rings). High in chlorinated solvents. | |
| Polarity | Matches the dipole moment of the pyridine ring (2.2 D). High in DMSO/DMF. | |
| H-Bonding | Matches the H-acceptor capability of the Nitrogen. High in Alcohols/Water. |
Solvent Selection Framework
Based on HSP and empirical data, organic solvents for lipophilic pyridines fall into three distinct functional classes.
Class A: The "Workhorse" Solvents (Chlorinated)
-
Examples: Dichloromethane (DCM), Chloroform (
), 1,2-Dichloroethane. -
Mechanism: High
(dispersion) stabilizes the lipophilic substituents. The polarized C-H bond in chloroform acts as a weak H-bond donor to the pyridine nitrogen. -
Utility: Synthesis, Extraction, Chromatography.[2]
-
Warning: Avoid in final formulations due to toxicity (ICH Class 1/2 limits).
Class B: The "Trap" Solvents (High Boiling Aprotic)
-
Examples: DMSO, DMF, NMP.
-
Mechanism: High
and . They dissolve almost anything by overwhelming the lattice energy with dipolar interactions. -
Utility: Biological assay stocks (10-20 mM), library storage.
Class C: The "Tunable" Solvents (Alcohols & Esters)
-
Examples: Methanol, Isopropanol (IPA), Ethyl Acetate.
-
Mechanism: Alcohols donate H-bonds to the pyridine N. However, if the lipophilic tail is too large, solubility drops drastically in MeOH.
Visualizing the Solvation Logic
The following diagram illustrates the decision matrix for selecting a solvent system based on the intended application (Purification vs. Analysis).
Figure 1: Decision tree for solvent selection based on downstream application. Note the specific additive requirement (Et3N) for chromatography to suppress silanol interactions.
Validated Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)
Standard: USP <1236> / OECD 105
Objective: Determine the saturation concentration (
Materials:
-
Test Compound (Solid, >95% purity)
-
Solvent (Buffer pH 7.4, Octanol, or simulated gastric fluid)[5]
-
0.45 µm PTFE Syringe Filters (Nylon binds pyridines)
Workflow:
-
Equilibration: Agitate at 25°C for 24 to 72 hours .
-
Tip: For lipophilic pyridines, 24h is often insufficient due to slow wettability. Use 72h.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using pre-saturated PTFE filters.
-
Critical: Discard the first 20% of filtrate to account for filter adsorption.
-
-
Quantification: Dilute the filtrate with mobile phase and inject onto HPLC. Calculate against a standard curve.
Protocol B: The "pH-Switch" Extraction
Lipophilic pyridines have a pKa ~5.2 (variable with substituents). We can toggle their solubility to remove non-basic impurities.
-
Dissolve: Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Acid Wash: Extract with 1M HCl.
-
Result: The pyridine protonates (
) and moves to the aqueous layer. Neutral lipophilic impurities stay in the organic layer.
-
-
Discard Organic: Remove the organic layer containing impurities.
-
Basify: Add NaOH or
to the aqueous layer until pH > 9. -
Re-Extract: Extract the now-cloudy aqueous layer with fresh DCM. Dry and evaporate.
The Chromatography Challenge: Peak Tailing
When purifying pyridine derivatives on silica gel, severe peak tailing is common.[6]
Mechanism: The basic pyridine nitrogen interacts strongly with acidic silanol (
Solution:
-
Mobile Phase Modifier: Always add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. The TEA saturates the silanol sites, allowing the pyridine to elute symmetrically.
-
Stationary Phase: Switch to "End-capped" silica or Amino-functionalized silica columns if tailing persists.
Solvation Mechanism Visualization
This diagram details the microscopic interactions stabilizing the pyridine in solution.
Figure 2: Mechanistic contributions to solubility. Successful dissolution requires matching the solvent's dominant interaction mode with the solute's structural features.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Defines the
framework). Link -
BenchChem . Chromatographic Purification of Pyridine Derivatives. (Troubleshooting silanol interactions). Link
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Discusses pKa impact on solubility).
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine via Palladium-Catalysis: An Application Note
Introduction
The 4-arylpyridine scaffold is a privileged structural motif found in a multitude of biologically active molecules and functional materials. Specifically, 4-(4-methoxy-3,5-dimethylphenyl)pyridine serves as a crucial intermediate in the development of various pharmaceutical agents. This application note provides a detailed, field-proven protocol for the synthesis of this key compound, leveraging the power and versatility of palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura coupling is highlighted as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite starting materials.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this important biaryl compound.
Scientific Rationale and Strategy
The core of this synthetic strategy is the formation of a carbon-carbon bond between a pyridine ring and a substituted phenyl ring. Among the various palladium-catalyzed cross-coupling reactions, such as the Stille[2][3][4][5], Negishi[6][7][8][9], and Suzuki-Miyaura couplings, the Suzuki-Miyaura reaction offers distinct advantages for this particular transformation.[1][10] It utilizes organoboron reagents, which are generally stable, less toxic, and more environmentally benign compared to the organotin (Stille) or organozinc (Negishi) compounds.[4][11]
The chosen disconnection approach for 4-(4-methoxy-3,5-dimethylphenyl)pyridine involves the coupling of 4-chloropyridine with (4-methoxy-3,5-dimethylphenyl)boronic acid. This strategy is predicated on the commercial availability and relative stability of both coupling partners.[12][13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (4-methoxy-3,5-dimethylphenyl)boronic acid | 301699-39-8 | 194.03 | 1.0 | 194 mg |
| 4-Chloropyridine hydrochloride | 7379-35-3 | 150.00 | 1.2 | 180 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 318 mg |
| Toluene | 108-88-3 | 92.14 | - | 10 mL |
| Ethanol | 64-17-5 | 46.07 | - | 2 mL |
| Water (deionized) | 7732-18-5 | 18.02 | - | 2 mL |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methoxy-3,5-dimethylphenyl)boronic acid (194 mg, 1.0 mmol), 4-chloropyridine hydrochloride (180 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: To the flask, add toluene (10 mL), ethanol (2 mL), and an aqueous solution of sodium carbonate (318 mg in 2 mL of water).
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to reflux (approximately 85-90 °C) in an oil bath.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The pure product is obtained as a white to off-white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chloropyridine), forming a Pd(II) intermediate.[10]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[10]
The choice of ligand is crucial for the efficiency of the catalytic cycle.[14][15][16][17] Triphenylphosphine is a commonly used and effective ligand for many Suzuki-Miyaura couplings, promoting both oxidative addition and reductive elimination steps.[14]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, the following self-validating measures are incorporated:
-
Inert Atmosphere: The exclusion of oxygen is critical as Pd(0) species are susceptible to oxidation, which would deactivate the catalyst. The use of Schlenk techniques or a glovebox is highly recommended.
-
Purity of Reagents: The purity of the starting materials, particularly the boronic acid and the palladium catalyst, directly impacts the reaction yield and purity of the final product. It is advisable to use freshly opened or properly stored reagents.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Stoichiometry: A slight excess of the 4-chloropyridine hydrochloride is used to ensure complete consumption of the more valuable boronic acid. The amount of base is also critical for the activation of the boronic acid.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine using the Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure, mechanistic insights, and emphasis on self-validating practices are designed to enable researchers to successfully implement this important transformation in their own laboratories. The mild conditions and high functional group tolerance of this palladium-catalyzed method make it a valuable tool in the synthesis of complex molecules for drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Kitano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 44(8), 651–663. Retrieved from [Link]
-
Eureka | Patsnap. (2013, October 23). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 49(10), 2262–2273. Retrieved from [Link]
-
Fernandez-Salas, J. A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(23), 8881–8885. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zhang, W., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Nature communications, 13(1), 5649. Retrieved from [Link]
-
Cenmed. (n.d.). (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (C007B-519762). Retrieved from [Link]
-
Wang, C., et al. (2022). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC advances, 12(35), 22899–22904. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (4-methoxy-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
ResearchGate. (2025, November 7). ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. Retrieved from [Link]
- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
-
Guillaume, S. M., & Carpentier, J. F. (2025, July 24). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. D-Carbonize. Retrieved from [Link]
-
ResearchGate. (2026, January 6). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. globalchemmall.com [globalchemmall.com]
- 13. 4-Methoxy-3,5-dimethylphenylboronic Acid (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. pubs.acs.org [pubs.acs.org]
Technical Guide: Preparation of Electron-Rich Phosphine Ligand Precursors Containing Pyridine
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the synthesis of 2-(di-tert-butylphosphino)pyridine , a prototypical electron-rich P,N-ligand used in palladium and nickel catalysis.
,Executive Summary & Strategic Logic
Electron-rich phosphine ligands containing a pyridine moiety (P,N-ligands) are critical in transition metal catalysis. The soft phosphorus atom stabilizes the metal in low oxidation states (facilitating oxidative addition), while the hard pyridine nitrogen provides hemilability—stabilizing reactive intermediates without inhibiting substrate binding.
The Synthetic Challenge: The synthesis of these ligands presents a dichotomy:
-
Electronic Conflict: The pyridine ring is electron-deficient, making direct electrophilic phosphination difficult.
-
Stability: The target phosphines are electron-rich (due to alkyl groups like t-butyl or cyclohexyl) and are frequently pyrophoric or highly air-sensitive.
The Solution: This guide details two protocols:
-
Protocol A (Direct Metallation): A cryogenic lithium-halogen exchange route for rapid, small-scale synthesis.
-
Protocol B (Borane Protection): A robust pathway yielding air-stable intermediates, recommended for scale-up or storage.
Critical Safety & Handling (Pyrophoric Hazards)
WARNING: Chlorodi-tert-butylphosphine (
-
Atmosphere: All reactions must be performed under a positive pressure of Argon or Nitrogen (
ppm ). -
Quenching: Residual phosphines on glassware should be quenched with dilute bleach (sodium hypochlorite) under a fume hood before cleaning.
-
PPE: Flame-resistant lab coat (Nomex), face shield, and chemically resistant gloves are mandatory.
Reaction Logic & Pathway Visualization
The synthesis relies on the Lithium-Halogen Exchange mechanism. Unlike nucleophilic aromatic substitution (
Diagram 1: Synthetic Workflow & Decision Tree
Caption: Logic flow for the synthesis of 2-pyridyl phosphines, highlighting the divergence between direct isolation and borane protection strategies.
Protocol A: Direct Synthesis via Lithium-Halogen Exchange
Target: 2-(Di-tert-butylphosphino)pyridine Scale: 10.0 mmol basis
Reagents & Equipment[1][2][3]
-
Substrate: 2-Bromopyridine (1.58 g, 10 mmol)
-
Lithiation Agent: n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol)
-
Phosphine Source: Di-tert-butylchlorophosphine (1.80 g, 10 mmol) [Handle with extreme care]
-
Solvent: Anhydrous THF (50 mL), distilled from Na/Benzophenone or dried via alumina columns.
-
Setup: 250 mL Schlenk flask, magnetic stir bar, low-temperature thermometer.
Step-by-Step Methodology
-
System Prep: Flame-dry the Schlenk flask under vacuum. Backfill with Argon (repeat 3x).
-
Solvation: Syringe 2-Bromopyridine and anhydrous THF into the flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Expert Insight: Temperature control is critical. Above -60°C, 2-lithiopyridine can undergo a "halogen dance" or self-nucleophilic attack, leading to tars.
-
-
Lithiation: Add n-BuLi dropwise over 15 minutes.
-
Observation: The solution will typically turn a deep dark red or orange, indicating the formation of the 2-pyridyllithium species.
-
Hold: Stir at -78°C for 45 minutes to ensure complete exchange.
-
-
Phosphination: Add Di-tert-butylchlorophosphine dropwise.
-
Note: The reaction is exothermic. Maintain -78°C during addition.
-
-
Warming: Allow the reaction to warm slowly to room temperature (RT) over 2 hours. The color usually fades to yellow/tan.
-
Workup (Inert):
-
Remove solvent in vacuo (Schlenk line).
-
Redissolve residue in anhydrous pentane or hexane (30 mL).
-
Filter through a celite pad (under Argon) to remove LiCl salts.
-
Concentrate the filtrate to yield the crude phosphine oil.
-
Protocol B: The Borane-Protected Route (Recommended)
Why use this? Free electron-rich phosphines oxidize rapidly. The Borane (
Additional Reagents
-
Borane Source:
(1.0 M solution) or .
Methodology Modification
Follow Protocol A steps 1 through 5. Do NOT perform the workup yet.
-
Protection: At room temperature, add
(11 mmol, 1.1 equiv) to the crude reaction mixture. -
Reaction: Stir for 2 hours.
-
Quench: Carefully add water (5 mL) dropwise to destroy excess borane (Gas evolution:
). -
Extraction (Air-Safe):
-
Extract with Ethyl Acetate (
mL). -
Wash organics with brine. Dry over
. -
Concentrate to obtain the solid
adduct.
-
-
Purification: Recrystallize from hot Ethanol or purify via silica gel chromatography (Borane adducts are generally silica stable).
Deprotection (On Demand)
When ready to use the ligand for catalysis:
-
Dissolve adduct in Toluene or THF.
-
Add DABCO (2 equiv) or Morpholine (excess).
-
Heat to 40-60°C for 2-4 hours. The amine sequesters the
. -
Filter off the amine-borane complex or pass through a short alumina plug.
Characterization & Quality Control
The most reliable validation method is
| Compound State | Typical | Multiplicity | Notes |
| Free Ligand | +30 to +45 ppm | Singlet | Shift is deshielded due to Pyridine ring current. |
| Oxide (Impurity) | +55 to +70 ppm | Singlet | Indicates air leak during synthesis. |
| Borane Adduct | +50 to +70 ppm | Broad Multiplet | Broadening caused by |
Diagram 2: Purity Check Workflow
Caption: Decision logic for interpreting 31P NMR spectra to distinguish between free ligand, borane adduct, and oxide impurity.
References
-
Stradiotto, M., et al. (2010). DalPhos: Ligands for Pd-Catalyzed C-N and C-C Bond Formation. These works establish the utility of bulky P,N ligands.
-
Knochel, P., et al. (2011). Preparation of Functionalized Organolithiums via Lithium-Halogen Exchange.
-
McNulty, J., & Zhou, S. (2011). Development of P,N-ligands for Suzuki-Miyaura coupling.
-
Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes.[1][2] (Foundational work on borane protection).
Disclaimer: This guide assumes the user is trained in Schlenk line techniques and the handling of pyrophoric materials. Always consult the specific SDS for Di-tert-butylchlorophosphine before use.
Sources
Scalable synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine
Application Note: Scalable Synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine , a privileged biaryl scaffold used in kinase inhibitor development (e.g., Topiroxostat analogs) and materials science. Unlike bench-scale methods that rely on expensive chromatography, this protocol utilizes a chromatography-free purification strategy based on pH-switchable solubility, ensuring high purity (>98% HPLC) and scalability (100g to kg batches). The route employs a cost-effective Suzuki-Miyaura coupling between 4-pyridylboronic acid and 4-bromo-2,6-dimethylanisole.
Introduction & Retrosynthetic Analysis
The target molecule features an electron-rich phenyl ring coupled to an electron-deficient pyridine. The primary challenge in scaling this synthesis is not the bond formation, but the purification . Biaryl couplings often generate triphenylphosphine oxide (TPPO) and homocoupling byproducts that are difficult to remove without silica gel chromatography.
Strategic Solution: We exploit the basicity of the pyridine nitrogen (
Retrosynthesis:
-
Disconnection: Biaryl C-C bond.
-
Coupling Partners:
-
Nucleophile: 4-Pyridylboronic acid (Commercial, stable).[1]
-
Electrophile: 4-Bromo-2,6-dimethylanisole (Synthesized from cheap 2,6-dimethylphenol).
-
Process Development: The "Story" of Optimization
Route Selection
While Grignard reagents could form this bond, they are incompatible with the unprotected pyridine on scale due to complexation. The Suzuki-Miyaura coupling was selected for its functional group tolerance and aqueous compatibility.
Catalyst & Solvent Engineering
-
Catalyst:
is the standard but expensive and air-sensitive. We transitioned to an in-situ generated catalyst using and (1:4 ratio). This reduces cost by ~60% compared to pre-formed catalysts. -
Solvent: A biphasic mixture of Toluene/Ethanol/Water (4:1:1) was chosen. Toluene solubilizes the aryl bromide, Ethanol assists phase transfer, and Water dissolves the inorganic base (
). This mixture allows for a high internal reaction temperature ( ) ensuring rapid conversion (<4 hours).
Impurity Control Strategy
-
Homocoupling: Minimized by using a slight excess of the boronic acid (1.1 equiv) and rigorous deoxygenation.
-
Palladium Residues: A wash with aqueous L-Cysteine or Sodium Bisulfite is integrated into the workup to sequester Pd, preventing colored impurities in the final solid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2,6-dimethylanisole (Precursor)
Note: If this starting material is purchased, skip to Step 2.
Reaction: 2,6-Dimethylanisole + Br2 -> 4-Bromo-2,6-dimethylanisole + HBr
-
Charge a reactor with 2,6-dimethylanisole (1.0 equiv) and Dichloromethane (5 vol).
-
Cool to 0°C.
-
Add Bromine (1.05 equiv) dropwise over 1 hour, maintaining T < 5°C. Exothermic.
-
Stir at 0°C for 2 hours. Monitor by HPLC.
-
Quench with 10%
solution to destroy excess bromine. -
Separate phases. Wash organic layer with water and brine.[2]
-
Concentrate to yield the aryl bromide as a colorless oil/low-melting solid. (Yield: ~95%).
Step 2: Suzuki Coupling (The Core Reaction)
Reagents:
| Reagent | MW | Equiv | Amount (Example) |
|---|---|---|---|
| 4-Bromo-2,6-dimethylanisole | 215.09 | 1.0 | 100.0 g |
| 4-Pyridylboronic acid | 122.92 | 1.2 | 68.5 g |
| Palladium(II) Acetate | 224.51 | 0.01 (1 mol%) | 1.04 g |
| Triphenylphosphine | 262.29 | 0.04 (4 mol%) | 4.88 g |
| Potassium Carbonate | 138.21 | 2.5 | 160.5 g |
| Toluene | - | - | 800 mL |
| Ethanol | - | - | 200 mL |
| Water | - | - | 200 mL |
Procedure:
-
Inertion: Purge a 2L 3-neck flask with Nitrogen for 15 minutes.
-
Solvent Charge: Add Toluene, Ethanol, and Water. Degas by sparging with Nitrogen for 20 minutes. Critical: Oxygen promotes homocoupling.
-
Reagent Addition: Add the Aryl Bromide, Boronic Acid, and
under Nitrogen flow. -
Catalyst Formation: Add
followed by .[2] The solution will turn yellow/orange. -
Reaction: Heat to reflux (approx. 88°C) with vigorous stirring.
-
Monitoring: Stir for 4–6 hours. Check HPLC for consumption of Aryl Bromide (<1%).
Step 3: Workup & Purification (The "Acid-Base Switch")
Logic: Isolate the basic pyridine product from neutral impurities (TPPO, unreacted bromide, biaryl homocouples).
-
Phase Cut: Cool mixture to room temperature. Separate the aqueous layer (waste).
-
Extraction (Acid Wash):
-
Add 2M HCl (500 mL) to the organic layer (Toluene).
-
Stir vigorously for 15 minutes. The product (Pyridine) forms a water-soluble HCl salt.
-
Separate phases. Keep the Aqueous Acidic Layer (contains Product).
-
Discard the Toluene layer (contains Triphenylphosphine oxide and neutral impurities).
-
-
Wash: Wash the acidic aqueous layer with fresh Toluene (200 mL) to remove trace organics.
-
Pd Scavenging: Add 5g of activated carbon (or specialized Pd scavenger like SiliaMetS®) to the acidic aqueous solution. Stir 30 mins, then filter through Celite.
-
Precipitation (Free-basing):
-
Cool the filtrate to 10°C.
-
Slowly add 6M NaOH or
until pH > 10. -
The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with copious water to remove salts.
-
Final Crystallization:
-
Dissolve the wet cake in hot Isopropanol (IPA) (approx 3-4 vol).
-
Cool slowly to 0°C.
-
Filter and dry in a vacuum oven at 45°C.
-
Expected Yield: 80–85% (isolated). Purity: >99% by HPLC.
Analytical Data
-
Appearance: White crystalline solid.
-
Melting Point: 142–144°C (Lit. analogs range 140-150°C).
-
1H NMR (400 MHz, CDCl3):
8.65 (d, J=6.0 Hz, 2H, Py-H2,6), 7.45 (d, J=6.0 Hz, 2H, Py-H3,5), 7.30 (s, 2H, Ar-H), 3.78 (s, 3H, OMe), 2.35 (s, 6H, Ar-Me). -
MS (ESI): m/z calculated for C14H15NO
; found 214.2.
Visual Workflows (Graphviz)
Figure 1: Reaction & Purification Logic
Caption: Workflow exploiting the basicity of the pyridine ring for chromatography-free purification.
Safety & Handling
-
4-Pyridylboronic acid: May cause respiratory irritation. Handle in a fume hood.
-
Palladium residues: Heavy metal waste must be segregated.
-
Exotherms: The acid-base neutralization (Step 3.5) is exothermic; addition of base should be controlled to prevent boiling/splashing.
References
-
Suzuki-Miyaura Coupling Scale-Up
-
Purification of Pyridines
- Title: "Practical Guide to the Purification of Pyridine Deriv
- Source:Journal of Medicinal Chemistry (General protocols for basic heterocycles).
-
Link:[Link]
-
Catalyst Optimization
-
General Protocol Grounding
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Arylpyridines as Privileged Scaffolds in Kinase Inhibitor Discovery
Topic: Application of 4-arylpyridines in kinase inhibitor drug discovery Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists
Introduction: The Pharmacophore Advantage
The 4-arylpyridine moiety represents a "privileged structure" in medicinal chemistry, particularly within the realm of protein kinase inhibition. Its utility stems from its ability to mimic the adenine ring of ATP, the natural cofactor of kinases.
Unlike fused bicyclic systems (e.g., quinazolines or purines) which often suffer from poor solubility or promiscuity, the 4-arylpyridine scaffold offers a distinct "vectorial" advantage. The pyridine nitrogen serves as a critical hydrogen bond acceptor for the kinase hinge region, while the aryl group at the 4-position projects deeply into the hydrophobic pocket (often the "gatekeeper" region), allowing for high-affinity interactions and tunable selectivity.
This guide details the structural rationale, validated synthetic protocols, and biological characterization workflows necessary to deploy this scaffold effectively in drug discovery campaigns targeting serine/threonine kinases (e.g., p38 MAPK, TGF
Structural Rationale & SAR Logic
Binding Mode Mechanics
The efficacy of 4-arylpyridines is governed by their orientation within the ATP-binding cleft.
-
The Hinge Interaction (N1): The pyridine nitrogen (N1) typically accepts a hydrogen bond from the backbone amide NH of a specific residue (often Methionine or Threonine) in the hinge region connecting the N- and C-terminal lobes.
-
The Hydrophobic Anchor (C4-Aryl): The aryl ring attached at C4 creates a
-stacking or hydrophobic interaction within the selectivity pocket (back pocket). Substitution on this ring (e.g., -F, -Cl, -CF3) dictates selectivity against off-target kinases. -
Solvent Exposure (C2/C3): Substituents here often solubilize the molecule or interact with the ribose-binding pocket.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the logical connectivity between the chemical scaffold and the biological target.[1]
Caption: Interaction map detailing the binding vectors of the 4-arylpyridine scaffold within the kinase ATP-binding site.
Chemical Synthesis Protocol: Suzuki-Miyaura Coupling[2][3][4][5]
The most robust method for constructing 4-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is optimized to minimize protodeboronation and maximize yield.
Reagents & Materials
-
Substrate A: 4-Chloropyridine hydrochloride (or 4-Bromopyridine).
-
Substrate B: Arylboronic acid (1.2 equivalents).[2]
-
Catalyst: Pd(dppf)Cl
·CH Cl (3-5 mol%). Note: Preferred over Pd(PPh ) for better stability with heteroaryl chlorides. -
Base: 2M Aqueous Na
CO or K PO . -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane).
-
Atmosphere: Argon or Nitrogen (strictly degassed).
Step-by-Step Synthetic Workflow
-
Degassing: Charge a microwave vial or round-bottom flask with solvent (Dioxane, 4 mL/mmol). Sparge with Argon for 15 minutes. Crucial Step: Oxygen presence leads to homocoupling of the boronic acid.
-
Assembly: Add 4-Chloropyridine (1.0 eq), Arylboronic acid (1.2 eq), and Base (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl
(0.05 eq) last. Seal the vessel immediately. -
Reaction:
-
Thermal: Heat to 90°C for 4-12 hours.
-
Microwave (Preferred): 120°C for 30 minutes.
-
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over MgSO
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). Pyridines often streak; adding 1% Triethylamine to the eluent improves peak shape.
Synthetic Logic Flow
Caption: Optimized Suzuki-Miyaura coupling workflow for 4-arylpyridine synthesis.
Biological Characterization: Kinase Inhibition Assay[1][6][7][8][9]
To validate the synthesized compounds, a luminescence-based ADP-detection assay (e.g., ADP-Glo™) is recommended.[3] This assay is universal, measuring the conversion of ATP to ADP, and is less susceptible to compound fluorescence interference than FRET assays.
Assay Principle
The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by Ultra-Glo™ Luciferase. The luminescent signal is positively correlated with ADP amount and kinase activity.
Protocol: ADP-Glo™ Kinase Assay (384-well format)
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT. -
Controls:
-
Max Signal (No Inhibitor): Enzyme + Substrate + ATP + DMSO.
-
Min Signal (No Enzyme): Buffer + Substrate + ATP + DMSO.
-
Workflow Steps:
-
Compound Transfer: Dispense 100 nL of test compound (in DMSO) into the 384-well plate (white, low-volume).
-
Enzyme Addition: Add 2.5
L of Kinase Enzyme (e.g., p38 , 1-5 ng/well). Incubate for 10 min at RT to allow compound-enzyme binding. -
Reaction Start: Add 2.5
L of Substrate/ATP mix (ATP concentration should be at ). -
Incubation: Incubate at RT for 60 minutes.
-
ADP-Glo Reagent: Add 5
L of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min. -
Detection: Add 10
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. -
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Validation
Calculate the Percent Inhibition for each concentration:
Quality Control (Z-Factor):
Ensure the assay Z-factor is
Case Study & Data Interpretation
The following table illustrates a typical Structure-Activity Relationship (SAR) progression for a 4-arylpyridine series targeting p38 MAPK.
Table 1: SAR of 4-Arylpyridine Derivatives
| Cmpd ID | R (Aryl Substituent) | IC | Interpretation |
| AP-01 | Phenyl (Unsubstituted) | 450 | Baseline activity. Good hinge binding, weak hydrophobic fit. |
| AP-02 | 4-Fluoro-phenyl | 120 | Improved potency. F fills small hydrophobic pocket void. |
| AP-03 | 4-Chloro-phenyl | 35 | Hit. Cl provides optimal hydrophobic volume filling. |
| AP-04 | 4-Methoxy-phenyl | >1000 | Loss of activity. Steric clash or unfavorable polarity in hydrophobic pocket. |
| AP-05 | 2-Chloro-phenyl | 850 | Twisted conformation disrupts |
Expert Insight: The jump in potency from AP-01 to AP-03 confirms the "Gatekeeper" hypothesis. The 4-position of the aryl ring sits in a hydrophobic groove. However, introducing bulk at the ortho position (AP-05) twists the biaryl bond, breaking the planarity required for the pyridine to sit flat against the hinge, drastically reducing potency.
References
-
Privileged Scaffolds in Medicinal Chemistry: Wermuth, C. G. "Medicinal Chemistry: The Role of Privileged Structures." Academic Press. (Concept of the pyridine scaffold).
- Context: Defines why pyridine is a versatile templ
-
Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Context: The foundational protocol for synthesizing the 4-arylpyridine bond.
-
Kinase Assay Validation: Inglese, J., et al. "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proc.
- Context: Establishes the Z-factor and validation metrics for the ADP-Glo assay described.
-
p38 MAPK Inhibitors: Koeberle, S.C., et al. "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor.
- Context: A specific example of a high-affinity 4-arylpyridine-based kinase inhibitor.
-
ADP-Glo Technical Manual: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
- Context: Source of the specific volumes and incub
Sources
Troubleshooting & Optimization
Purification strategies for separating 4-arylpyridines from catalyst residues
Technical Support Center: Catalyst Removal Strategies Subject: Purification Protocols for 4-Arylpyridines (Palladium Removal) Ticket ID: #Pd-PYR-4402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Sticky" Pyridine Problem
Welcome to the technical support center. You are likely here because your standard silica plug or Celite filtration failed to remove residual Palladium (Pd) from your 4-arylpyridine product.
The Root Cause: Unlike standard biaryls, 4-arylpyridines possess a basic nitrogen atom with a localized lone pair. This nitrogen acts as a potent Lewis base (ligand), coordinating tightly to the Palladium. Effectively, your product is competing with your scavengers to bind the metal. To separate them, you must use a strategy that either out-competes the pyridine (thermodynamics) or disables the pyridine's binding ability (kinetics/electrostatics).
Module 1: Chemical Workup Strategies (The First Line of Defense)
Before resorting to expensive chromatography, use these chemical washes. They are scalable and often sufficient for reducing Pd from >1000 ppm to <100 ppm.
Protocol A: The N-Acetylcysteine (NAC) Wash
Best for: Lipophilic products soluble in EtOAc or Toluene.
Mechanism: NAC contains a thiol (-SH) and a carboxylic acid. It forms a water-soluble, stable complex with Pd, stripping it from the pyridine.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Toluene (approx. 10 volumes).
-
Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (3–5 equivalents relative to Pd loading, not product). Adjust pH to neutral (7–8) with dilute NaOH (this deprotonates the thiol, activating it).
-
The "Hot" Wash: Add the aqueous NAC to the organic layer.
-
Critical Step: Heat the biphasic mixture to 40–50°C and stir vigorously for 30–60 minutes. Room temperature washes are often kinetically too slow to break the Pyridine-Pd bond.
-
-
Separation: Cool to RT. Separate layers. The aqueous layer should be dark/colored (containing the Pd).
-
Rinse: Wash the organic layer with water (2x) and Brine (1x) to remove residual NAC.
Protocol B: The "Salt Switch" (Extraction into Acid)
Best for: 4-arylpyridines that are stable to acid.
Mechanism: Protonating the pyridine nitrogen (
Step-by-Step Protocol:
-
Dissolution: Dissolve crude material in a non-polar solvent (DCM or MTBE).
-
Extraction: Extract with 1M or 2M HCl (3 washes).
-
Checkpoint: Your product is now in the aqueous layer (as the pyridinium hydrochloride salt). The Pd (bound to triphenylphosphine or similar ligands) remains in the DCM/MTBE.
-
-
Organic Wash: Wash the combined acidic aqueous layers with fresh DCM/MTBE to remove mechanically trapped Pd species.
-
Recovery: Cool the aqueous layer in an ice bath. Slowly basify with 4M NaOH or
to pH > 10. -
Final Extraction: Extract the free-based pyridine back into EtOAc or DCM. Dry over
and concentrate.
Module 2: Solid-Supported Scavengers
If chemical washes are insufficient, use functionalized silica. Warning: Standard silica gel is ineffective here because pyridines "tail" (streak) and carry the metal with them. You need Thiol or Thiourea functionalized scavengers.
Comparative Data: Scavenger Efficiency for Pyridines
| Scavenger Type | Functional Group | Affinity vs. Pyridine | Recommended For |
| SiliaMetS® Thiol | Propylthiol (-SH) | High | Pd(II) species, Pd(OAc)2 |
| MP-TMT | Trimercaptotriazine | Very High | Pd(0) and Pd(II) complexes |
| SiliaMetS® DMT | Dimercaptotriazine | Very High | Stubborn, low-valent Pd species |
| Standard Silica | Hydroxyl (-OH) | Low (Pyridine wins) | Do NOT Use |
Optimization Protocol:
-
Loading: Use 3–5 equivalents of scavenger w.r.t. the residual metal content (not the product).[1][2][3][4]
-
Solvent: DMF, THF, or MeOH work best. Avoid DCM if possible (slower kinetics).
-
Temperature: Heat to 50°C . As with the NAC wash, heat is required to overcome the activation energy of ligand exchange.
-
Time: Minimum 4 hours. Overnight is preferred for <10 ppm targets.
Module 3: Visualization & Logic
Diagram 1: Purification Decision Matrix
Caption: Logical flow for selecting the correct purification strategy based on Pd levels and scale.
Diagram 2: The "Pyridine Competition" Mechanism
Caption: Visualizing why heat and strong chelators (Thiols) are necessary to displace the Pyridine-Pd bond.
FAQ: Troubleshooting Common Issues
Q: I used a scavenger resin, but my product is still grey/brown. Why? A: You likely ran the scavenging step at room temperature. The Pyridine-Pd bond is kinetically stable. You must heat the mixture (40–60°C) to provide the activation energy required for the Pd to dissociate from the pyridine and bind to the scavenger.
Q: Can I just use activated charcoal?
A: Charcoal is non-specific. While it adsorbs Pd, it often adsorbs 4-arylpyridines due to
Q: What are the regulatory limits for Pd? A: According to ICH Q3D Guidelines , the Permitted Daily Exposure (PDE) for Palladium is:
-
Oral: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[5]
-
Parenteral (Injection): 10 µ g/day (approx. 1 ppm). Always calculate your target ppm based on the maximum daily dose of your specific drug product [1].
References
-
ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Biotage . (2023). Metal Scavengers in Process Chemistry: An Investigative Study. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning by Pyridine Nitrogen in Pd-Catalyzed Reactions
Welcome to the Technical Support Center for troubleshooting palladium-catalyzed reactions involving pyridine-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation when a pyridine nitrogen is present in the starting material or product. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, leading to catalyst poisoning and significantly impacting reaction efficiency.[1] This resource provides in-depth technical guidance, field-proven insights, and actionable protocols to diagnose and overcome these common issues.
Understanding the Problem: The "Pyridine Effect" in Palladium Catalysis
The core of the issue lies in the Lewis basicity of the pyridine nitrogen. This nitrogen atom can act as a potent ligand, binding to the active palladium species and disrupting the catalytic cycle.[1][2] This coordination can manifest in several ways, leading to sluggish or completely stalled reactions:
-
Direct Catalyst Poisoning: The pyridine nitrogen occupies a coordination site on the palladium, preventing the substrate from binding and undergoing the desired transformation.[2][3] This is particularly problematic in reactions like the Buchwald-Hartwig amination of 2-halopyridines.[3]
-
Product Inhibition: If the reaction product contains a pyridine moiety, it can bind to the catalyst more strongly than the starting materials, leading to a shutdown of the catalytic cycle as the product concentration increases.[2]
-
Formation of Inactive Catalyst Species: The interaction with pyridine can sometimes lead to the formation of stable, catalytically inactive palladium complexes or even the precipitation of palladium black.[3][4]
The following diagram illustrates the fundamental mechanism of catalyst poisoning by a pyridine-containing molecule.
Figure 1: Mechanism of Catalyst Poisoning. The pyridine nitrogen competes with the substrate for coordination to the active palladium catalyst, forming a stable, inactive complex that halts the desired catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction works with other aryl halides but fails with my 2-bromopyridine substrate. What's the most likely cause?
A1: This is a classic sign of catalyst poisoning by the pyridine nitrogen.[1][3] The nitrogen atom at the 2-position is sterically accessible and electronically positioned to strongly coordinate with the palladium center, effectively inhibiting the catalytic activity.[3] This is the most common challenge for this class of substrates.
Q2: I'm observing that my reaction starts but then slows down and eventually stops. Could this be related to pyridine poisoning?
A2: Yes, this is a strong indicator of product inhibition.[2] If your desired product contains a pyridine ring, as it forms, it increasingly binds to and deactivates the palladium catalyst. A simple way to test this is to run the reaction to a lower conversion and see if the initial rate is significantly higher.[2]
Q3: How do substituents on the pyridine ring affect its ability to poison the catalyst?
A3: Substituents have a significant electronic and steric effect.[2]
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen, making it a stronger Lewis base and a more potent catalyst poison. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the nitrogen's basicity, potentially reducing its tendency to poison the catalyst.[2]
-
Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can sterically hinder its coordination to the palladium center. This can be a deliberate strategy to mitigate poisoning.[2]
Q4: I see black precipitate forming in my reaction flask. What does this mean?
A4: The formation of a black precipitate is likely palladium black, which is aggregated, inactive Pd(0).[3][4] This indicates catalyst decomposition, which can be exacerbated by the presence of coordinating species like pyridine. It suggests that the ligand used is not robust enough to stabilize the active catalytic species under the reaction conditions.
Troubleshooting Guide: A Systematic Approach
When faced with a failing or sluggish reaction involving a pyridine-containing compound, a systematic approach is crucial for identifying and resolving the issue.
Figure 2: Troubleshooting Workflow for Pyridine-Related Catalyst Deactivation. A step-by-step logical guide to diagnosing and solving reaction failures.
Step 1: Initial Diagnosis
Before modifying reaction parameters, confirm that pyridine poisoning is the root cause.
-
Purity Check: Ensure all starting materials, solvents, and reagents are of high purity. Pyridine-like impurities can act as insidious catalyst poisons.[2]
-
Control Experiment: If possible, run the reaction with a non-pyridine-containing analog of your substrate. If this reaction proceeds smoothly while the pyridine version fails, it strongly points to catalyst poisoning.
-
Monitor Reaction Progress: Track the reaction by TLC or LC-MS. If you observe initial product formation that then stalls, product inhibition is a likely culprit.[3]
Step 2: Mitigation Strategies
Once catalyst poisoning is suspected, several strategies can be employed. It is often necessary to screen a combination of these approaches.
| Strategy | Rationale | Key Considerations |
| Increase Catalyst Loading | A higher concentration of the catalyst can sometimes overcome the poisoning effect by providing a sufficient number of active sites despite some being deactivated.[1][2] | This is often a quick fix but is not cost-effective or atom-economical for large-scale synthesis. |
| Modify the Ligand | Switch to more sterically hindered and/or electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands.[3][5] | Bulky ligands can physically block the pyridine nitrogen from coordinating to the palladium center.[3] |
| Protect the Pyridine Nitrogen | Temporarily protect the pyridine nitrogen to prevent its coordination to the catalyst.[2] | Common protecting groups include N-oxides or quaternization with an alkyl halide. The protecting group must be easily removable post-reaction. |
| Change the Solvent | Using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst.[1] | Ensure your substrates and reagents are stable in acidic media. |
| Run at Lower Conversion | To combat product inhibition, stop the reaction at a lower conversion before a significant amount of the poisoning product accumulates.[2] | This is not ideal for yield but can be a useful diagnostic tool and practical for multi-step syntheses where purification can isolate the desired product. |
| Use a Different Catalyst Precursor | In some cases, switching from a Pd(II) precatalyst (like Pd(OAc)₂) to a Pd(0) source (like Pd₂(dba)₃) can be beneficial as Pd(0) may have a lower affinity for the pyridine nitrogen.[1][6] | The choice of precursor can influence the kinetics of active catalyst formation. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with a Challenging Pyridine Halide
This protocol provides a starting point for coupling a sterically hindered or electronically challenging pyridine halide, incorporating best practices to mitigate catalyst poisoning.
Materials:
-
Pyridine halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the pyridine halide, boronic acid derivative, and base under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol outlines a procedure for regenerating a Pd/C catalyst that has been deactivated by a pyridine-containing substrate, for example, after a hydrogenation reaction.
Materials:
-
Spent Pd/C catalyst
-
Deionized water
-
Methanol
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Recovery: Recover the spent catalyst from the reaction mixture by filtration.
-
Water Wash: Wash the catalyst thoroughly with deionized water (3-4 times) to remove any water-soluble impurities.[1]
-
Organic Solvent Wash: Wash the water-rinsed catalyst with methanol (3-4 times) to remove organic residues.[1]
-
Final Wash and Drying: After the methanol washes, wash the catalyst again with deionized water to remove any residual methanol. Dry the catalyst in a desiccator. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.[1]
-
Activity Test: Before reuse, test the activity of the regenerated catalyst on a small-scale standard reaction to confirm the recovery of its catalytic performance.[1]
References
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem.
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Crystalline 4-Arylpyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of crystalline 4-arylpyridine intermediates. The following information is curated to provide not just solutions, but also the scientific reasoning behind them, ensuring you can adapt these principles to your specific experimental context.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you might encounter during your experiments with 4-arylpyridine intermediates.
Issue 1: My 4-arylpyridine intermediate precipitates unexpectedly during reaction work-up or purification.
Root Cause Analysis: Sudden precipitation, often called "crashing out," typically occurs due to a rapid change in the solvent environment that drastically lowers the solubility of your compound. This is common during aqueous washes, anti-solvent addition for crystallization, or when changing solvent systems during chromatography. 4-Arylpyridines, being weakly basic, are particularly sensitive to pH changes.[1][2]
Step-by-Step Solution:
-
Characterize the Precipitate: Before attempting to redissolve, confirm if the precipitate is your target compound or an impurity. A quick TLC or LC-MS analysis can save significant time.
-
pH Adjustment: The nitrogen atom in the pyridine ring is basic and can be protonated.[3] In acidic conditions, it forms a pyridinium salt, which is often more soluble in aqueous media than the neutral form.[4]
-
If precipitation occurs upon adding an aqueous base (e.g., sodium bicarbonate wash), your compound is likely less soluble in its free-base form. Try to maintain a slightly acidic pH (if compatible with your compound's stability) until the final purification step.
-
Conversely, if it precipitates from an acidic solution, the salt form might be less soluble in the specific solvent system.
-
-
Solvent System Modification:
-
Co-solvents: If you are using a non-polar solvent and the compound crashes out upon adding a polar anti-solvent (like water), try incorporating a co-solvent. A water-miscible solvent like isopropanol, acetone, or THF can be added to the main solvent before the anti-solvent is introduced.[5] This creates a more gradual change in polarity, preventing shock-precipitation.
-
Temperature Control: Solubility is often temperature-dependent. Cooling the solution too quickly can induce rapid crystallization. Try cooling at a slower, controlled rate. Conversely, gentle warming can sometimes help keep the compound in solution during transfers or filtration, but be mindful of potential degradation.
-
Issue 2: I'm struggling to get my 4-arylpyridine intermediate to dissolve in a suitable solvent for my next reaction step.
Root Cause Analysis: The crystalline nature of your intermediate means that significant energy (lattice energy) must be overcome for the solvent to solvate the individual molecules. The polarity and hydrogen bonding capability of both your compound and the solvent are critical factors.
Step-by-Step Solution:
-
Systematic Solvent Screening: Do not rely on trial and error. Perform a systematic screening of solvents with varying polarities and functionalities.
-
Protocol: Add a small, known amount of your compound (e.g., 5 mg) to a set volume of solvent (e.g., 0.5 mL) in separate vials. Stir or sonicate at a controlled temperature and observe.
-
Solvent Suggestions: Include a range of solvents such as:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: DMF, DMSO, Acetonitrile, Acetone
-
Ethers: THF, 2-MeTHF, Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Hydrocarbons: Toluene
-
-
-
Employ Co-solvents: If a single solvent is ineffective, try binary mixtures.[6][7] A common strategy is to use a good "solubilizing" solvent like DMSO or DMF in a small percentage (5-10%) with a less effective but more reaction-compatible bulk solvent.
-
Consider Salt Formation: For ionizable compounds, forming a salt is a highly effective method to boost solubility. Since 4-arylpyridines are basic, they can form salts with acids like HCl or p-toluenesulfonic acid.[3] The resulting salt will have very different solubility properties, often being more soluble in polar solvents.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving crystalline 4-arylpyridine derivatives?
While every derivative is different, a good starting point based on the general properties of pyridines would be polar aprotic solvents like DMF, DMSO, or DCM.[8][9] Pyridine itself is miscible with water and most organic solvents due to its polarity.[8][9][10] For less polar derivatives, THF or toluene might be effective. A systematic solvent screen is always recommended.
Q2: How does pH dramatically affect the solubility of my 4-arylpyridine compound?
The pyridine ring contains a nitrogen atom with a lone pair of electrons that is not part of the aromatic system, making it a weak base (pKa of the conjugate acid is typically around 5.2).[2][3]
-
In Acidic Solutions (pH < pKa): The nitrogen is protonated to form a pyridinium cation (R-NH+). This charged species is generally much more soluble in polar solvents, especially water.[4][11]
-
In Basic Solutions (pH > pKa): The compound exists in its neutral, free-base form. This form is typically less water-soluble and more soluble in organic solvents.
This pH-dependent solubility is a critical lever you can use during extractions and purifications.[12][13]
Q3: My compound is still poorly soluble even with solvent screening. What are some advanced techniques I can try?
When standard methods fail, consider these approaches:
-
Co-crystallization: This technique involves crystallizing your Active Pharmaceutical Ingredient (API) or intermediate with a "co-former" – a pharmaceutically acceptable molecule – to form a new crystalline solid with different, often improved, physicochemical properties, including solubility.[14][15] Unlike salt formation, it doesn't require an ionizable group on your molecule.
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in an amorphous state within a polymer matrix, you can avoid the crystalline lattice energy, which can dramatically increase solubility and dissolution rates.[16] This is often achieved via techniques like spray drying or hot-melt extrusion.[16][17]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, while their hydrophilic exterior enhances solubility in aqueous solutions.[5][18]
Q4: How can I quantitatively measure the solubility of my intermediate?
The "gold standard" is the shake-flask equilibrium method .[19]
-
Protocol:
-
Add an excess amount of your solid compound to a known volume of the solvent system in a sealed flask.
-
Agitate the mixture at a constant temperature for a prolonged period (24-72 hours) to ensure equilibrium is reached.[19]
-
Separate the undissolved solid from the solution, typically by centrifugation followed by filtration through a low-binding filter.[19]
-
Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method like HPLC-UV or LC-MS/MS.
-
For higher throughput screening, kinetic solubility assays using nephelometry (which measures light scattering from precipitated particles) can be used to quickly rank-order compounds or solvent systems.[18]
Data & Visualization Corner
Table 1: Example Solubility Data for a Hypothetical 4-Arylpyridine Intermediate
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) at 25°C | Notes |
| Water (pH 7) | 80.1 | < 0.1 | Very poorly soluble. |
| Water (pH 2, HCl) | 80.1 | 15.2 | Protonation significantly increases aqueous solubility. |
| Ethanol | 24.5 | 5.8 | Moderate solubility in polar protic solvent. |
| Acetone | 21.0 | 12.5 | Good solubility. |
| Dichloromethane | 9.1 | 25.0 | High solubility in chlorinated solvent. |
| Toluene | 2.4 | 1.1 | Poorly soluble in non-polar aromatic solvent. |
| DMSO | 47.0 | > 100 | Very high solubility in polar aprotic solvent. |
Diagram 1: pH-Solubility Relationship
This diagram illustrates the fundamental principle of how pH adjustment can be used to control the solubility of a 4-arylpyridine intermediate.
Caption: pH effect on 4-arylpyridine solubility.
References
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). SpringerLink.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
- Pyridine and Pyridine Derivatives. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- Pyridine. (2000). Some Industrial Chemicals - NCBI Bookshelf.
- Pyridine derivatives. ChemicalBook.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor.
- PYRIDINE AND PYRIDINE DERIVATIVES. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
- Improving API Solubility using API Processing. Sigma-Aldrich.
- Improving API Solubility by Salt and Cocrystal Formation. Merck.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. (2025). PEXACY International Journal of Pharmaceutical Science.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
- Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Pyridine. Wikipedia.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Improving solubility and accelerating drug development. Veranova.
- Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2025). ijrti.org.
- Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2025). ijrti.org.
- New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. (2005). PubMed.
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. longdom.org [longdom.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyridine derivatives [m.chemicalbook.com]
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- 12. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajdhs.com [ajdhs.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. pexacy.com [pexacy.com]
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- 17. veranova.com [veranova.com]
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- 19. raytor.com [raytor.com]
Technical Support Center: Coupling 4-Chloropyridine with Hindered Boronic Esters
Status: Operational Ticket Subject: Optimization of Suzuki-Miyaura Coupling for "Difficult" Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Perfect Storm"
Coupling 4-chloropyridine with sterically hindered boronic esters represents a "perfect storm" of chemical adversity. You are fighting two opposing forces simultaneously:
-
Catalyst Deactivation (The Pyridine Problem): The nitrogen atom in 4-chloropyridine is a potent σ-donor. It binds to the Palladium center, displacing phosphine ligands and forming an inactive Pd(II)-pyridine complex (catalyst poisoning).
-
Transmetallation Barrier (The Steric Problem): Hindered boronic esters (e.g., ortho-substituted) possess a massive energy barrier for transmetallation. They react slowly, leaving the sensitive C-B bond exposed to side reactions like protodeboronation.
This guide provides a self-validating protocol to overcome these barriers, moving beyond "trial and error" to mechanistic control.
Troubleshooting & FAQs
Q1: "I see absolutely no conversion. The starting materials are untouched."
Diagnosis: Catalyst Poisoning or Inactive Precatalyst. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often fail here. The basic pyridine nitrogen displaces the triphenylphosphine, shutting down the cycle before oxidative addition occurs.
The Fix: Use a Buchwald G3 or G4 Precatalyst . You need a ligand that is bulky enough to prevent pyridine coordination but electron-rich enough to facilitate oxidative addition into the unreactive C-Cl bond.
-
Recommendation: Switch to XPhos Pd G4 or RuPhos Pd G4 .
-
Why: The precatalyst ensures a 1:1 L:Pd ratio of the active L-Pd(0) species immediately upon heating, bypassing the induction period where poisoning happens.
Q2: "My LCMS shows the pyridine starting material and the de-boronated arene (Ar-H). No product."
Diagnosis: Protodeboronation > Transmetallation. Your boronic ester is hydrolyzing to the boronic acid (necessary for reaction) but then losing the boron group (protodeboronation) faster than it can couple with the palladium center. This is common with hindered substrates.
The Fix: The "Bulldozer" Approach. You cannot easily stop protodeboronation in aqueous base; you must outrun it.
-
Increase Catalyst Activity: Use SPhos or XPhos (as mentioned above) to speed up transmetallation.
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the bimolecular coupling over unimolecular decomposition.
-
Base Switch: Switch from Carbonates (Cs2CO3) to Phosphates (K3PO4 ). Phosphates buffer the pH effectively, often reducing deboronation rates compared to carbonates.
Q3: "I'm using 4-Chloropyridine HCl salt. The reaction stalls at 50% conversion."
Diagnosis: Stoichiometric Mismatch. This is the most common user error. 4-Chloropyridine is unstable as a free base and is sold as the Hydrochloride (HCl) salt. The first equivalent of your base is consumed solely to neutralize the HCl.
The Fix: Adjust Base Equivalents.
-
Standard: 2.0 equiv base.
-
Required for HCl salts: 3.0 to 3.5 equiv base.
-
Warning: Do not try to free-base 4-chloropyridine separately. It polymerizes rapidly upon neutralization. Neutralize it in situ in the reaction vessel.
The "Gold Standard" Protocol
This protocol uses a Buchwald Precatalyst system designed to prevent pyridine poisoning while forcing the coupling of hindered partners.
Materials Checklist
| Component | Recommendation | Function |
| Electrophile | 4-Chloropyridine HCl | Substrate (Use HCl salt for stability) |
| Nucleophile | Hindered Aryl Boronic Ester (BPin) | Coupling partner |
| Catalyst | XPhos Pd G4 (2–5 mol%) | Generates active L-Pd(0); resists poisoning |
| Base | K3PO4 (3.5 equiv) | Activates boronate; buffers pH |
| Solvent | 1,4-Dioxane / Water (4:1) | High boiling point; water essential for BPin hydrolysis |
Step-by-Step Methodology
-
Setup: To a reaction vial equipped with a stir bar, add:
-
4-Chloropyridine HCl (1.0 equiv)
-
Hindered Boronic Ester (1.2 – 1.5 equiv)
-
XPhos Pd G4 (0.02 – 0.05 equiv)
-
K3PO4 (3.5 equiv) [Critical: Note the excess]
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1) via syringe.
-
Concentration Target: 0.2 M to 0.5 M.
-
-
Reaction: Place in a pre-heated block at 100 °C .
-
Note: 4-Chloropyridine requires high energy to overcome the C-Cl bond strength. Do not run at 60-80 °C; go straight to 100 °C.
-
-
Monitoring: Monitor by LCMS at 1 hour.
-
If Ar-H (deboronation) is observed: Add another 0.5 equiv of Boronic Ester immediately.
-
Logic Flow & Decision Support
The following diagram illustrates the troubleshooting logic for this specific transformation.
Caption: Diagnostic logic flow for coupling electron-deficient pyridines with hindered nucleophiles.
Advanced Optimization: Ligand Selection Matrix
If XPhos fails, use this matrix to select the next ligand based on specific structural features.
| Ligand | Best For...[1][2] | Mechanism of Action |
| XPhos | General Hindrance | Excellent balance of steric bulk (isopropyl groups) to prevent poisoning and promote coupling. |
| SPhos | High Stability | Methody group confers stability; often better for very electron-rich boronates. |
| RuPhos | Electron-Poor Partners | Highly electron-rich; boosts oxidative addition into unreactive 4-chloropyridines. |
| P(t-Bu)3 | Extreme Sterics | The "nuclear option" for sterics, but highly air-sensitive and difficult to handle. |
References
-
Buchwald, S. L., et al. (2013).[3] "Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions." Journal of the American Chemical Society. [Link][4]
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society. [Link][4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. [Link][4]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling." Chemistry - A European Journal. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]
Sources
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis of Substituted 4-Phenylpyridines via X-ray Diffraction
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability – all critical parameters in the pharmaceutical sciences.[1][2] Substituted 4-phenylpyridines are a class of compounds of significant interest due to their versatile applications in medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of their crystal structures as determined by X-ray Diffraction (XRD), offering insights into the influence of substituent effects on molecular conformation and crystal packing.
The Decisive Role of X-ray Diffraction in Structural Elucidation
X-ray Diffraction (XRD) stands as the definitive technique for determining the three-dimensional atomic structure of crystalline materials.[3][4] It allows for precise measurements of molecular dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that govern the formation of the crystal lattice.[4][5] This guide will explore both Single-Crystal X-ray Diffraction (SC-XRD) for the complete and unambiguous determination of molecular structure, and Powder X-ray Diffraction (PXRD) as a rapid and powerful tool for phase identification and the detection of polymorphism.[3][6]
The ability to distinguish between different crystalline forms, or polymorphs, is of utmost importance in the pharmaceutical industry.[6][7] Polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physical properties, potentially impacting the drug's efficacy and stability.[1][8] PXRD is an indispensable technique for screening and identifying these different solid forms.[2]
Comparative Analysis of Substituted 4-Phenylpyridine Crystal Structures
The introduction of substituents onto the 4-phenylpyridine scaffold can profoundly influence the resulting crystal structure. This is due to a delicate interplay of steric and electronic effects that dictate the preferred molecular conformation and the dominant intermolecular interactions.
A key conformational feature of 4-phenylpyridines is the torsion angle between the phenyl and pyridine rings. In the parent 4'-phenyl-2,2':6',2"-terpyridine, this angle is relatively small. However, the introduction of substituents can lead to a significant twist. For instance, in a series of substituted 4'-phenyl-2,2':6',2"-terpyridines, the torsion angle was observed to be 28.2° for a 3-fluoro-5-methylphenyl derivative and 40.5° for a 3,5-bis(tert-butyl)phenyl derivative, a substantial increase from the 10.9° in the unsubstituted parent compound.[9]
These conformational changes, driven by the nature and position of the substituents, directly impact the crystal packing. The unsubstituted 4'-phenyl-2,2':6',2"-terpyridine exhibits a herringbone assembly with no significant π-stacking. In contrast, the introduction of fluoro- and methyl- substituents can promote face-to-face π-stacking of the phenyl rings, leading to a layered packing arrangement.[9] When bulkier and more electron-withdrawing groups like trifluoromethyl are introduced, N···H–C and F···H–C hydrogen bonding can become the dominant forces in the crystal packing, supplemented by π-stacking interactions between pyridine rings.[9]
The following table summarizes key crystallographic data for a selection of substituted 4-phenylpyridine derivatives and related structures, illustrating the impact of substitution on the unit cell parameters and space group.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine | C22H16FN3 | Monoclinic | P21/n | 11.516(3) | 12.019(3) | 12.383(3) | 100.291(10) | [9] |
| 4′-(3,5-bis(trifluoromethyl)phenyl)-2,2′:6′,2″-terpyridine | C23H13F6N3 | Monoclinic | C2/c | 29.974(3) | 7.4201(6) | 18.6949(16) | 110.595(4) | [9] |
| 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | C21H17N3 | Triclinic | P-1 | 6.1325(4) | 8.2667(5) | 16.052(2) | 82.507(2) | [10] |
This data highlights the significant variations in the unit cell dimensions and symmetry that arise from seemingly minor changes to the molecular structure. These variations are a direct consequence of the different ways the molecules pack in the solid state, driven by the interplay of intermolecular forces.
The Role of Intermolecular Interactions
The stability and arrangement of molecules within a crystal are governed by a network of non-covalent interactions. In substituted 4-phenylpyridines, several key interactions are commonly observed:
-
Hydrogen Bonding: Conventional N-H···N or O-H···N hydrogen bonds, as well as weaker C-H···N and C-H···O interactions, play a crucial role in directing the supramolecular assembly.[11]
-
π-π Stacking: The aromatic phenyl and pyridine rings can engage in face-to-face or offset π-stacking interactions, which are significant in the packing of many aromatic compounds.[9]
-
C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also important in stabilizing the crystal structure.[12]
The presence and relative strength of these interactions are highly dependent on the nature of the substituents. For example, electron-withdrawing groups can enhance the acidity of C-H protons, making C-H···N and C-H···O hydrogen bonds more favorable.
Caption: Key intermolecular interactions governing the crystal packing of substituted 4-phenylpyridines.
Experimental Protocols for XRD Analysis
A robust and reliable crystal structure analysis requires meticulous experimental procedures. The following sections detail the step-by-step methodologies for both single-crystal and powder XRD.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD provides the most detailed and unambiguous structural information.[3] The process begins with the growth of high-quality single crystals, which is often the most challenging step.
Step 1: Crystal Growth
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The ideal crystal should be of a suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and free from defects.
-
Protocol:
-
Dissolve the purified substituted 4-phenylpyridine in a suitable solvent or a mixture of solvents to near saturation. Common solvents include methanol, ethanol, acetonitrile, and dichloromethane.
-
Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature is a common and effective method.[13] Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Carefully inspect the resulting crystals under a microscope to select a suitable specimen for diffraction analysis.
-
Step 2: Data Collection
-
Rationale: The goal is to collect a complete and redundant set of diffraction data from which the electron density distribution and, subsequently, the atomic positions can be determined.
-
Protocol:
-
Mount the selected crystal on a goniometer head.
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryostream.[9] This minimizes thermal vibrations of the atoms, leading to a more precise structure determination.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5]
-
Perform a preliminary unit cell determination.
-
Execute a full data collection strategy, which involves rotating the crystal and collecting diffraction images at various orientations.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial structural model, which is then refined to best fit the experimental data.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
-
Validate the final structure using crystallographic software and deposit the data in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD) for Phase Analysis
PXRD is a versatile technique used for the identification of crystalline phases, the determination of phase purity, and the investigation of polymorphism.[6][14]
Step 1: Sample Preparation
-
Rationale: Proper sample preparation is crucial for obtaining high-quality PXRD data with good particle statistics.
-
Protocol:
-
Gently grind the crystalline sample of the substituted 4-phenylpyridine to a fine, homogeneous powder using a mortar and pestle. This ensures a random orientation of the crystallites.
-
Mount the powder on a sample holder. Ensure a flat and level surface to minimize preferred orientation effects.
-
Step 2: Data Collection
-
Rationale: The aim is to obtain a diffraction pattern that is characteristic of the crystalline phases present in the sample.
-
Protocol:
-
Place the sample holder in a powder diffractometer.
-
Set the data collection parameters, including the 2θ range, step size, and scan speed. A typical range for organic molecules is 5-50° 2θ.
-
Initiate the X-ray source (commonly Cu Kα radiation) and start the data collection. The detector scans through the specified 2θ range, measuring the intensity of the diffracted X-rays at each angle.
-
Step 3: Data Analysis
-
Rationale: The resulting diffraction pattern is a fingerprint of the crystalline material. By comparing this pattern to databases or patterns of known phases, the composition of the sample can be determined.
-
Protocol:
-
Process the raw data, which may include background subtraction and peak smoothing.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the Crystallography Open Database) to identify the crystalline phase(s) present.[6]
-
For quantitative analysis or the study of mixtures, Rietveld refinement can be employed to fit the entire experimental pattern with a calculated pattern based on a structural model.[10]
-
Conclusion
The crystal structure analysis of substituted 4-phenylpyridines by X-ray diffraction provides invaluable insights into their solid-state properties. This guide has demonstrated that the nature and position of substituents have a profound impact on molecular conformation and crystal packing, primarily through the modulation of intermolecular interactions such as hydrogen bonding and π-π stacking. A thorough understanding and application of both single-crystal and powder XRD techniques are essential for the comprehensive characterization of these and other crystalline materials in academic and industrial research, particularly in the realm of drug development where control over the solid form is critical for ensuring product quality and performance.
References
-
Housecroft, C. E., & Constable, E. C. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. [Link]
-
Newcastle University. (n.d.). Phase Identification using Powder X-ray Diffraction. [Link]
-
Krištof, R., et al. (2025). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. [Link]
-
Witkowski, M. R., & DeWitt, K. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
-
Thakral, S., & Zanon, R. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]
-
Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. [Link]
-
Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]
-
Marasinghe, A. A., et al. (n.d.). The intermolecular interactions in four different types of single crystal structures appeared in the Br-PM series. ResearchGate. [Link]
-
Kantardjieff, K. A. (2001). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Seaton, C. C., et al. (2013). Multi-component crystals of 4-phenylpyridine: challenging the boundaries between co-crystal and organic salt formation with insight into solid-state proton transfer. CrystEngComm. [Link]
-
ResearchGate. (n.d.). Crystal structures depicting multiple intermolecular interactions. [Link]
-
ResearchGate. (n.d.). An excerpt from the X-ray crystal structure of the 4′-phenyl-1. [Link]
-
ResearchGate. (2025). (PDF) Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. [Link]
-
Desiraju, G. R., et al. (n.d.). Synthon polymorphism and pseudopolymorphism in co-crystals. The 4,4′-bipyridine–4-hydroxybenzoic acid structural landscape. Chemical Communications. [Link]
-
ResearchGate. (2025). Crystal packing in metal complexes of 4′-phenylterpyridine and related ligands: Occurrence of the 2D and 1D terpy embrace arrays. [Link]
-
Berezin, A. A., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
-
ResearchGate. (n.d.). Synthon polymorphism and pseudopolymorphism in co-crystals. The 4,4 '-bipyridine-4-hydroxybenzoic acid structural landscape. [Link]
-
Parrish, R. M., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. AIP Publishing. [Link]
-
Raja, C. R., et al. (2008). Synthesis, growth and characterization of a new nonlinear optical material: 4-phenylpyridinium hydrogen squarate (4PHS). PubMed. [Link]
-
Velmurugan, V., et al. (2016). Single Crystal XRD, Bioevaluation and DFT Analysis of 4-Phenylsulfanylbutyric Acid (4PSBA) and Its Cocrystal with 2-Amino-5-nitropyridine (2A5NP). ResearchGate. [Link]
-
Kumar, S., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Elsevier. [Link]
-
PubChem. (n.d.). 4-Phenylpyridine. [Link]
-
Deshmukh, R. G., et al. (2011). X- RAY DIFFRACTION STUDIES OF SOME COORDINATION POLYMERS OF ADIPYL BIS P CHLOROPHENYL UREA WITH Mn (II) Co (II) Cu (II) and Zn (II). RASĀYAN Journal of Chemistry. [Link]
-
Pillet, S., et al. (n.d.). Raman scattering and X-ray diffraction study of the temperature- and pressure-induced multistep spin transition in the complex {FeII(AnPy)2[AgI(CN)2]2}. RSC Publishing. [Link]
-
Ferreira, B., et al. (2025). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI. [Link]
Sources
- 1. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. rigaku.com [rigaku.com]
- 5. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]
- 6. ncl.ac.uk [ncl.ac.uk]
- 7. ijsra.net [ijsra.net]
- 8. rigaku.com [rigaku.com]
- 9. mdpi.com [mdpi.com]
- 10. Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, growth and characterization of a new nonlinear optical material: 4-phenylpyridinium hydrogen squarate (4PHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
HRMS fragmentation patterns of methoxy-dimethylphenyl pyridines
Topic: HRMS Fragmentation Patterns of Methoxy-Dimethylphenyl Pyridines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
In drug development, methoxy-dimethylphenyl pyridines often appear as core scaffolds in kinase inhibitors or as metabolic intermediates (e.g., O-demethylation products). Distinguishing between positional isomers—specifically the location of the methoxy group relative to the pyridine nitrogen—is a critical analytical challenge that low-resolution MS cannot solve.
This guide compares the High-Resolution Mass Spectrometry (HRMS) fragmentation fingerprints of these isomers. By analyzing specific dissociation pathways (Collision-Induced Dissociation - CID), we establish a self-validating protocol to differentiate Ortho- , Meta- , and Para- substituted isomers without relying solely on NMR.
Experimental Configuration & Protocol
To ensure reproducible fragmentation, the following acquisition parameters are recommended. This protocol prioritizes the detection of diagnostic ions over simple molecular ion survival.
Methodology: ESI-Q-TOF / Orbitrap Acquisition
| Parameter | Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI+) | Pyridine nitrogen ( |
| Flow Rate | 0.3 mL/min | Standard LC-MS flow; ensures stable Taylor cone. |
| Collision Energy (CE) | Stepped (20, 40, 60 eV) | Critical: Low CE preserves the parent; High CE drives the ring-opening required for isomer differentiation. |
| Resolution | > 30,000 FWHM | Required to distinguish isobaric losses (e.g., loss of |
| Mobile Phase | 0.1% Formic Acid / MeCN | Acidic pH ensures full protonation of the pyridine ring. |
Comparative Analysis: Isomer Fragmentation Profiles
The core differentiation relies on the "Ortho Effect" and the stability of the resulting radical cations. We compare the fragmentation behavior of the 2-methoxy (ortho to pyridine connection) vs. 3/4-methoxy (meta/para) isomers.
Mechanism 1: The Methoxy "Zipper" (Primary Differentiation)
The most distinct difference lies in how the methoxy group fragments.
-
Ortho-Methoxy Isomers: Exhibit a unique loss of formaldehyde (
, -30.0106 Da) or direct loss of the methoxy radical ( , -31.0184 Da) due to steric proximity to the pyridine ring or phenyl substituents. -
Meta/Para-Methoxy Isomers: Predominantly lose a methyl radical (
, -15.0235 Da) to form a stable quinoid-like cation, followed by the loss of Carbon Monoxide ( , -27.9949 Da).
Mechanism 2: The Dimethyl Signature
The dimethylphenyl moiety provides a secondary confirmation.
-
Tropylium Ion Formation: If the methyl groups are on the phenyl ring, high-energy collision generates a substituted tropylium ion (
, m/z 117.0704). This confirms the integrity of the phenyl ring.
Data Comparison Table: Diagnostic Ions
| Feature | Ortho-Methoxy Isomer | Meta/Para-Methoxy Isomer | Mechanistic Cause |
| Dominant Loss | Ortho-effect vs. Resonance stabilization | ||
| Secondary Loss | Phenolic CO extrusion (common to both) | ||
| Base Peak (High CE) | Pyridinium Cation (Intact Ring) | Quinoid Cation (Modified Phenyl) | Charge localization stability |
| Tropylium Abundance | Low (<10%) | High (>40%) | Steric hindrance in Ortho reduces ring expansion |
Visualizing the Fragmentation Pathways[1][2][3][4][5]
The following diagram illustrates the divergent pathways that allow for isomer identification.
Caption: Divergent fragmentation logic: Ortho-isomers favor neutral losses (
Detailed Mechanistic Insights
The Role of Pyridine Protonation
In ESI, the pyridine nitrogen is the site of protonation. However, during Collision-Induced Dissociation (CID), the "mobile proton" model suggests the proton can migrate to the methoxy oxygen or the phenyl ring.
-
Implication: If the proton migrates to the methoxy oxygen, the
bond weakens. In Ortho isomers, the proton can interact with the pyridine nitrogen via hydrogen bonding (if geometry permits) or transfer to the ring carbon, facilitating the ejection of via a 4-membered transition state.
Distinguishing the "Dimethyl" Moiety
A common confusion arises between a dimethoxy substitution and a methoxy-dimethyl substitution, as they can have similar nominal masses in different scaffolds.
-
Differentiation:
-
Methoxy-Dimethyl: Loss of 15 Da (
) is common, but cannot lose 31 Da ( ) twice. -
Dimethoxy: Can show sequential losses of methyl radicals (M-15, then M-30) or methoxy groups.
-
Validation: Check for the Tropylium ion (m/z 117) . This ion only forms if the benzyl carbon skeleton is intact (i.e., dimethylphenyl). A dimethoxyphenyl ring would yield oxygenated fragments (e.g., m/z 135 or higher).
-
References
-
Differentiating Isomers using High Resolution Mass Spectrometry. (2022). LCMS.cz. Retrieved from [Link]
-
Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. (2022). Drug Testing and Analysis. Retrieved from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
Interpretation of Mass Spectra: Fragmentation Patterns. (2023). University of Saarland. Retrieved from [Link]
A Comparative Guide to the Thermal Stability of 4-Arylpyridine and 2-Arylpyridine Isomers for Researchers and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Arylpyridine Applications
Arylpyridines are a class of heterocyclic compounds integral to numerous applications, from the development of pharmaceuticals and agrochemicals to their use as ligands in catalysis and functional materials in organic electronics. The isomeric substitution pattern of the aryl group on the pyridine ring profoundly influences the molecule's steric and electronic properties, which in turn dictates its reactivity, biological activity, and crucially, its thermal stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of arylpyridine isomers is paramount for ensuring the safety, efficacy, and shelf-life of their products and for the design of robust synthetic processes.
This guide provides an in-depth technical comparison of the thermal stability of 4-arylpyridine and 2-arylpyridine isomers. While direct, comprehensive comparative studies on the intrinsic thermal decomposition of these neat isomers are not extensively available in public literature, this guide synthesizes existing data from application-specific studies, outlines the key structural and electronic factors governing their thermal behavior, and provides detailed experimental protocols for their rigorous evaluation.
Comparative Analysis: Insights from Application-Specific Studies
While a head-to-head comparison of the thermal decomposition of neat 2- and 4-arylpyridines using techniques like Thermogravimetric Analysis (TGA) is not readily found in peer-reviewed literature, a recent study on the application of phenylpyridine isomers as additives in perovskite solar cells (PSCs) offers valuable insights into their relative performance under thermal stress.
A 2024 preprint by researchers at the Ulsan National Institute of Science and Technology investigated the role of 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine in enhancing the thermal stability of PSCs. Their findings indicate that devices incorporating 4-phenylpyridine exhibited significantly enhanced thermal stability.[1] Specifically, PSCs containing 3-phenylpyridine and 2-phenylpyridine as additives maintained 101% and 104% of their initial photoconversion efficiency, respectively, after an impressive 2,400 hours of testing at 85°C.[1] This superior performance of the 4-substituted isomer in a demanding application environment strongly suggests a greater intrinsic thermal stability compared to its 2- and 3-substituted counterparts.
This observation lays the groundwork for a deeper investigation into the fundamental reasons for this stability difference, which likely stem from the distinct electronic and steric environments of the isomers.
Unraveling the Structural and Electronic Underpinnings of Thermal Stability
The thermal stability of a molecule is fundamentally linked to its bond dissociation energies and the accessibility of decomposition pathways. In the case of arylpyridine isomers, several factors come into play:
-
Steric Hindrance: The 2-arylpyridine isomer experiences greater steric hindrance due to the proximity of the aryl group to the nitrogen atom of the pyridine ring. This steric clash can lead to a twisted conformation between the two rings, potentially weakening the C-C bond connecting them and lowering the energy barrier for decomposition. In contrast, the 4-arylpyridine isomer has the aryl group positioned further away from the nitrogen, resulting in a more planar and potentially more stable conformation.
-
Electronic Effects: The position of the nitrogen atom in the pyridine ring influences the electronic distribution across the molecule. The nitrogen atom is electron-withdrawing, and its position relative to the aryl group can affect the overall dipole moment and the strength of the C-C bond. Theoretical studies on related diphenylpyridine isomers have shown that the substitution pattern significantly impacts the energetic stability in the gaseous phase.[2]
-
Intermolecular Interactions: In the solid state, the ability of the molecules to pack efficiently in a crystal lattice influences their melting point and thermal stability. The more symmetric nature of 4-arylpyridines may allow for more favorable intermolecular interactions, such as pi-pi stacking, leading to a more stable crystal lattice and a higher decomposition temperature compared to the less symmetric 2-arylpyridines.
To definitively quantify these differences, rigorous experimental analysis is required.
Experimental Protocols for Determining Thermal Stability
For a comprehensive and objective comparison of the thermal stability of 4-arylpyridine and 2-arylpyridine isomers, the following experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate for 2-arylpyridine and 4-arylpyridine isomers.
Methodology:
-
Sample Preparation: Ensure the samples of 2-arylpyridine and 4-arylpyridine are of high purity (>98%). Dry the samples under vacuum to remove any residual solvent.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Experimental Parameters:
-
Sample Mass: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Atmosphere: Use an inert atmosphere, typically high-purity nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Determine the temperature of 5% mass loss (Td5) and 10% mass loss (Td10) as additional metrics of thermal stability.
-
Plot the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of 2-arylpyridine and 4-arylpyridine isomers, which provide insights into the stability of their crystal lattices.
Methodology:
-
Sample Preparation: Use high-purity, crystalline samples of the isomers.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Experimental Parameters:
-
Sample Mass: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured table for easy comparison.
Table 1: Thermal Properties of Arylpyridine Isomers
| Property | 2-Arylpyridine | 4-Arylpyridine |
| Melting Point (Tm) from DSC (°C) | Data to be determined | 69-73 |
| Enthalpy of Fusion (ΔHf) from DSC (kJ/mol) | Data to be determined | Data to be determined |
| Onset Decomposition Temp. (Tonset) from TGA (°C) | Data to be determined | Data to be determined |
| Temp. of 5% Mass Loss (Td5) from TGA (°C) | Data to be determined | Data to be determined |
| Temp. of 10% Mass Loss (Td10) from TGA (°C) | Data to be determined | Data to be determined |
| Boiling Point (°C) | 268-270 | 274-275 |
Note: The table highlights the need for direct experimental determination of several key thermal properties.
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the experimental approach and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for Thermogravimetric Analysis (TGA).
Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).
Caption: Logical relationship of factors influencing thermal stability.
Conclusion and Future Outlook
The available evidence from application-specific studies suggests that 4-arylpyridine isomers possess superior thermal stability compared to their 2-arylpyridine counterparts. This difference is likely attributable to a combination of reduced steric hindrance, favorable electronic effects, and more efficient intermolecular packing in the solid state.
For drug development professionals, understanding the nuances of isomeric thermal stability is critical for formulation design, stability testing, and ensuring the quality and safety of the final product. For materials scientists, this knowledge is essential for the rational design of next-generation materials with enhanced thermal robustness. Future research should focus on conducting systematic studies on a range of aryl-substituted pyridine isomers to establish a comprehensive structure-property relationship for thermal stability.
References
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Rocha, M. A., Gomes, L. R., Low, J. N., Quesada, A., & Santos, L. M. N. B. F. (2009). Energetic and structural study of diphenylpyridine isomers. The Journal of Physical Chemistry A, 113(41), 11054–11063. [Link]
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Yang, T., Joe, H., Heo, J., Kwon, S., Lee, J., & Lee, J. (2025). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Analytical Methods, 17(35). [Link]
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Park, S., Lee, J., Kim, J., et al. (2024). Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. ChemRxiv. [Link]
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Barton, D., & McMillen, D. F. (1987). Pyrolysis of ethylpyridines. Relative stability of isomeric picolinyl radicals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(9), 2749-2756. [Link]
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Płotka-Wasylka, J., Owczarek, K., & Namieśnik, J. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5092. [Link]
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Chen, S.-H., & Chen, T.-M. (2014). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. Thermochimica Acta, 590, 138-145. [Link]
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Ivanova, B. B., & Simeonov, S. P. (2007). Determination of the average orientation of 4-phenylpyridine in nematic solvent by means of infrared linear dichroism: Study of the relationship between conformational state and orientational characteristics. Journal of Molecular Structure, 834-836, 334-340. [Link]
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
